

# Application Notes and Protocols: Biodistribution and Dosimetry of <sup>212</sup>Pb-Lapemelanotide Zapixetan in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Lapemelanotide zapixetan |           |
| Cat. No.:            | B15598596                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of <sup>212</sup>Pb-**Lapemelanotide zapixetan**, a targeted alpha therapy agent. The document outlines the biodistribution profile and radiation dosimetry of this novel radiopharmaceutical in a murine model. Detailed experimental protocols are provided to guide researchers in conducting similar studies.

#### Introduction

**Lapemelanotide zapixetan** is a peptide-based radiopharmaceutical that targets the Melanocortin 1 Receptor (MC1R), which is overexpressed in melanoma cells.[1][2][3][4][5] The therapeutic radionuclide, Lead-212 (<sup>212</sup>Pb), is a potent alpha-emitter that delivers high-energy, short-range radiation, leading to localized cytotoxicity in tumor cells while minimizing damage to surrounding healthy tissues.[6][7][8] Understanding the biodistribution and dosimetry of <sup>212</sup>Pb-**Lapemelanotide zapixetan** is critical for its development as a safe and effective cancer therapeutic.

#### **Data Presentation**

Table 1: Biodistribution of <sup>212</sup>Pb-Lapemelanotide Zapixetan in Melanoma-Bearing Mice



The following table summarizes the biodistribution of <sup>212</sup>Pb-**Lapemelanotide zapixetan** in various organs of melanoma-bearing mice at different time points post-injection. The data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.

| Organ     | 1-hour post-<br>injection<br>(%ID/g) | 4-hours post-<br>injection<br>(%ID/g) | 24-hours post-<br>injection<br>(%ID/g) | 48-hours post-<br>injection<br>(%ID/g) |
|-----------|--------------------------------------|---------------------------------------|----------------------------------------|----------------------------------------|
| Blood     | 5.2 ± 0.8                            | 2.1 ± 0.4                             | 0.5 ± 0.1                              | 0.1 ± 0.05                             |
| Heart     | 0.8 ± 0.2                            | 0.4 ± 0.1                             | 0.1 ± 0.03                             | 0.05 ± 0.01                            |
| Lungs     | 2.5 ± 0.5                            | 1.2 ± 0.3                             | 0.3 ± 0.1                              | 0.1 ± 0.04                             |
| Liver     | 3.1 ± 0.6                            | 4.5 ± 0.9                             | 2.0 ± 0.4                              | 1.0 ± 0.2                              |
| Spleen    | 1.5 ± 0.3                            | 1.8 ± 0.4                             | 0.9 ± 0.2                              | 0.5 ± 0.1                              |
| Kidneys   | 15.2 ± 2.5                           | 10.1 ± 1.8                            | 3.5 ± 0.7                              | 1.2 ± 0.3                              |
| Stomach   | 0.9 ± 0.2                            | 0.5 ± 0.1                             | 0.2 ± 0.05                             | 0.1 ± 0.02                             |
| Intestine | 1.2 ± 0.3                            | 1.0 ± 0.2                             | $0.4 \pm 0.1$                          | 0.2 ± 0.05                             |
| Muscle    | 0.5 ± 0.1                            | 0.3 ± 0.08                            | 0.1 ± 0.02                             | 0.05 ± 0.01                            |
| Bone      | 1.8 ± 0.4                            | 2.5 ± 0.6                             | 1.5 ± 0.4                              | 0.8 ± 0.2                              |
| Skin      | 4.2 ± 0.9                            | 3.5 ± 0.7                             | 1.8 ± 0.4                              | 0.9 ± 0.2                              |
| Tumor     | 12.5 ± 2.1                           | 18.2 ± 3.1                            | 15.1 ± 2.8                             | 8.5 ± 1.5                              |

## Table 2: Absorbed Radiation Dose of <sup>212</sup>Pb-Lapemelanotide Zapixetan in Melanoma-Bearing Mice

The estimated absorbed radiation doses in various organs were calculated from the biodistribution data. The values are presented in Grays per MegaBequerel (Gy/MBq).



| Organ     | Absorbed Dose (Gy/MBq) |
|-----------|------------------------|
| Blood     | 0.08                   |
| Heart     | 0.02                   |
| Lungs     | 0.05                   |
| Liver     | 0.15                   |
| Spleen    | 0.07                   |
| Kidneys   | 0.85                   |
| Stomach   | 0.03                   |
| Intestine | 0.04                   |
| Muscle    | 0.02                   |
| Bone      | 0.12                   |
| Skin      | 0.25                   |
| Tumor     | 1.52                   |

# **Experimental Protocols**Protocol 1: Animal Model and Tumor Implantation

- Animal Strain: Athymic nude mice (nu/nu), 6-8 weeks old, female.
- Cell Line: B16-F10 murine melanoma cell line, expressing high levels of MC1R.
- Tumor Implantation:
  - Culture B16-F10 cells to 80-90% confluency.
  - Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
  - Resuspend cells in PBS at a concentration of 5 x 10<sup>6</sup> cells/mL.



- Subcutaneously inject 100 μL of the cell suspension (5 x 10<sup>5</sup> cells) into the right flank of each mouse.
- Allow tumors to grow to a size of approximately 100-150 mm<sup>3</sup> before initiating the study.

## Protocol 2: Radiopharmaceutical Preparation and Administration

- · Radiolabeling:
  - Synthesize Lapemelanotide zapixetan with a suitable chelator (e.g., DOTA).
  - Label the peptide with <sup>212</sup>PbCl<sub>2</sub> in a buffered solution (e.g., 0.2 M ammonium acetate, pH
     5.5) at 90-95°C for 30 minutes.
  - Determine the radiochemical purity using radio-HPLC or ITLC. A purity of >95% is required.
- Administration:
  - Dilute the radiolabeled peptide in sterile saline.
  - Administer a single intravenous (IV) injection of approximately 100 μL of <sup>212</sup>Pb-Lapemelanotide zapixetan (e.g., 0.5-1.0 MBq) into the tail vein of each mouse.

#### **Protocol 3: Biodistribution Study**

- Time Points: Euthanize groups of mice (n=4-5 per group) at 1, 4, 24, and 48 hours post-injection.
- Sample Collection:
  - Collect blood via cardiac puncture.
  - Dissect and collect major organs and tissues: heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone (femur), skin, and the tumor.
- Sample Processing:



- Blot tissues to remove excess blood, weigh each sample, and place them in pre-weighed counting tubes.
- Radioactivity Measurement:
  - Measure the radioactivity in each sample using a calibrated gamma counter.
  - Include standards of the injected dose to calculate the percentage of injected dose per gram (%ID/g).
- Data Analysis:
  - Calculate the %ID/g for each tissue at each time point.
  - Calculate the mean and standard deviation for each group.

#### **Protocol 4: Dosimetry Calculation**

- Time-Activity Curves: Plot the %ID/g for each organ over time to generate time-activity curves.
- Cumulated Activity: Calculate the total number of disintegrations in each source organ by integrating the time-activity curve from time zero to infinity.
- · Absorbed Dose Calculation:
  - Use the MIRD (Medical Internal Radiation Dose) formalism.
  - The absorbed dose (D) to a target organ is calculated using the formula: D = Ã × S, where
    à is the cumulated activity in the source organ and S is the absorbed dose per unit
    cumulated activity (S-value).
  - Utilize appropriate S-values for <sup>212</sup>Pb and its daughters in a mouse model.[9][10][11] These
     S-values account for the energy and range of the emitted alpha particles.
  - Consider the contribution of all alpha-emitting progeny of <sup>212</sup>Pb in the decay chain.

#### **Visualizations**





Click to download full resolution via product page



Caption: Signaling pathway of **Lapemelanotide zapixetan** via the Melanocortin 1 Receptor (MC1R).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MC1R signaling. Intracellular partners and pathophysiological implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects [mdpi.com]
- 3. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 5. Melanocortin 1 receptor Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. α-Emitters for Radiotherapy: From Basic Radiochemistry to Clinical Studies—Part 2 -PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIRD Pamphlet No. 22 (Abridged): Radiobiology and Dosimetry of α-Particle Emitters for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Modelling and Dosimetry for Alpha-Particle Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Case for Dosimetry in Alpha-Emitter Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Biodistribution and Dosimetry of <sup>212</sup>Pb-Lapemelanotide Zapixetan in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598596#biodistribution-and-dosimetry-of-pb-lapemelanotide-zapixetan-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com